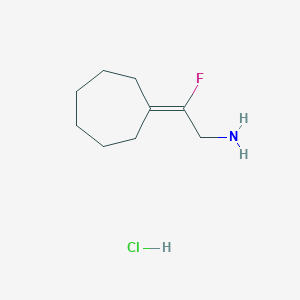

N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide” is a chemical compound. Cycloalkanes, such as the cyclobutyl group in this compound, are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Aplicaciones Científicas De Investigación

Sulfonamide Modifications and Applications

Sulfonamide compounds, including N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide, play a significant role in pharmaceutical chemistry due to their versatility and the range of biological activities they exhibit. The modification of sulfonamide groups and their incorporation into various chemical structures can lead to enhanced biological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Stability and Modification : Sulfonamides, by virtue of their sulfonamide group, offer a stable platform for chemical modifications. This stability is crucial for developing pharmaceutical agents that can withstand metabolic processes while retaining their therapeutic effects. Chemical modification strategies may include altering the hydroxycyclobutyl and methylmethanesulfonamide portions to improve solubility, efficacy, or reduce toxicity (Bruggen, 2009; Gulcin & Taslimi, 2018).

Biological Interactions and Applications : The biological interactions of sulfonamides are of particular interest. Sulfonamide compounds can inhibit various enzymes and receptors, making them valuable in treating diseases. For example, sulfonamide derivatives have been explored for their antibacterial properties and as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes (Gulcin & Taslimi, 2018). Their modification can lead to novel treatments for conditions such as glaucoma, hypertension, and certain types of cancer.

Environmental and Industrial Applications : Beyond pharmaceuticals, sulfonamide modifications have applications in environmental and industrial contexts. For instance, the development of sulfonamide-containing polymers for filtration membranes demonstrates the utility of these compounds in water treatment technologies. These membranes can selectively remove contaminants, highlighting the potential of sulfonamide modifications for creating materials with specific chemical and physical properties (Bruggen, 2009).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Pharmacokinetics

The compound’s metabolism and excretion patterns remain to be determined .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. Moreover, the compound’s efficacy may be influenced by the physiological and pathological state of the organism .

Propiedades

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-7(11(2,9)10)5-3-4-6(5)8/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMSJQWIGRNNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)

![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)

![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]proline](/img/structure/B2566725.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)